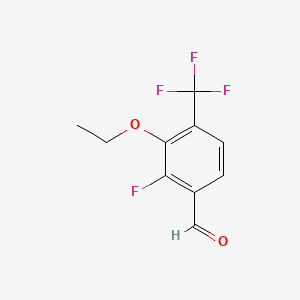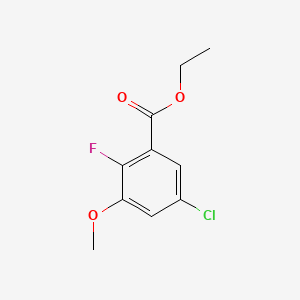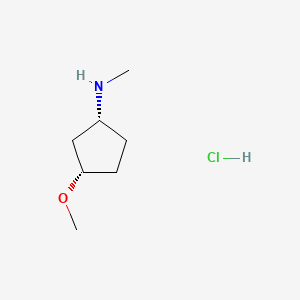
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H8F4O2 It is a fluorinated benzaldehyde derivative, characterized by the presence of an ethoxy group, a fluoro group, and a trifluoromethyl group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-fluoro-4-(trifluoromethyl)benzaldehyde is reacted with an ethoxide ion under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes halogenation, alkylation, and formylation reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the ethoxy or fluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ethoxide ion in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid.
Reduction: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The fluoro group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 3-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Uniqueness
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C10H8F4O2 |
|---|---|
Poids moléculaire |
236.16 g/mol |
Nom IUPAC |
3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)4-3-6(5-15)8(9)11/h3-5H,2H2,1H3 |
Clé InChI |
YFHSWODXOCSBOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1F)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)






